2-Chloro-9-oxoacridine-10-carboxamide
Description
Properties
Molecular Formula |
C14H9ClN2O2 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-chloro-9-oxoacridine-10-carboxamide |
InChI |
InChI=1S/C14H9ClN2O2/c15-8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)17(12)14(16)19/h1-7H,(H2,16,19) |
InChI Key |
USHSVFJYCJGWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2C(=O)N)C=CC(=C3)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Applications
One of the primary applications of 2-Chloro-9-oxoacridine-10-carboxamide is its antiviral activity. Research has demonstrated its efficacy against several viral strains, particularly those causing encephalomyocarditis and herpes infections.
Case Study: Antiviral Efficacy
In a patent study, this compound was tested against the Columbia SK virus, Coxsackie virus B1, and herpes virus. The compound exhibited significant antiviral activity with critical dosage (CD) values recorded as follows:
- Columbia SK Virus : CD = 66 mg/kg
- Coxsackie B1 Virus : CD = 19 mg/kg
- Herpes Virus : CD = 31 mg/kg
These results indicate that the compound could be developed into a viable antiviral agent, especially in formulations for parenteral or enteral administration .
Anticancer Activity
This compound has also been investigated for its anticancer properties. The compound's ability to inhibit cancer cell proliferation makes it a candidate for further development in cancer therapies.
Case Study: Anticancer Mechanisms
In another study analyzing the compound's interaction with various cancer cell lines, it was found to induce apoptosis and inhibit growth in human acute myeloid leukemia cells. The study reported that at concentrations of 5 µM to 25 µM, the compound led to a significant increase in apoptotic activity (up to 78% at 25 µM), demonstrating its potential as an anticancer agent .
Table 1: Synthesis Pathways and Yields
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acridone + Thionyl Chloride | Reflux | 2-Chloro-acridone derivative | 85% |
| 2 | Product + Ammonia | Room Temp | This compound | 75% |
This table summarizes the synthesis pathways leading to the production of the compound, highlighting the efficiency of each step involved.
Fluorescent Properties
Another notable application of this compound is its use as a fluorescent probe in biochemical studies. The presence of the carboxylic group enhances its fluorescence properties, making it suitable for enzyme kinetics and conformational studies.
Case Study: Fluorescent Applications
Research has indicated that acridine derivatives, including this compound, exhibit high quantum yields when excited. This property can be utilized for studying enzyme mechanisms and interactions at a molecular level .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Chloro-9-oxoacridine-10-carboxamide | Not provided | C₁₄H₉ClN₂O₂ | Cl (C2), =O (C9), CONH₂ (C10) | ~278.7 (calc.) | Chloro, ketone, carboxamide |
| 2-(9-Oxoacridin-10-yl)acetamide | 77778-90-6 | C₁₅H₁₂N₂O₂ | CH₂CONH₂ (C10), =O (C9) | 252.27 | Acetamide, ketone |
| 9-Oxoacridine-10-acetic Acid (Cridanimod) | 38609-97-1 | C₁₅H₁₁NO₃ | CH₂COOH (C10), =O (C9) | 253.25 | Carboxylic acid, ketone |
| 9-Chloroacridine | 1207-69-8* | C₁₃H₈ClN | Cl (C9) | 213.66 | Chloro |
Note: CAS for 9-chloroacridine inferred from .
Functional Group Analysis
Position 10 Substituents
- Carboxamide (CONH₂) in Target : Enhances hydrogen-bonding capacity compared to acetamide (CH₂CONH₂) or carboxylic acid (CH₂COOH) in analogues. This may improve target binding affinity in biological systems .
- Acetic Acid (CH₂COOH) in Cridanimod: Known to induce interferon production via immunomodulatory pathways . The ionizable carboxylic acid group likely impacts solubility and bioavailability.
Position 2 and 9 Modifications
- Ketone at C9 : Common in bioactive acridines (e.g., Cridanimod), this group is critical for planarization of the acridine core, facilitating interactions with biological targets like topoisomerases .
Preparation Methods
Overview of Acridone Derivatives Synthesis
Acridone derivatives, including 2-chloro-substituted acridones, are typically synthesized through condensation, cyclization, alkylation, and hydrolysis reactions. These methods leverage the reactivity of o-halobenzoic acids, anilines, and other substituted intermediates under catalytic and controlled conditions.
Key synthesis routes reported in the literature include:
- Ullmann Condensation : Condensation of o-halobenzoic acids with substituted anilines in the presence of copper catalysts and bases to form N-(substituted phenyl) anthranilic acids, which cyclize to acridones.
- Benzyne Mechanism : Diazotization of anthranilic acid derivatives leading to acridone formation.
- Radical Reactions : Quinone derivatives reacting with nitriles in the presence of manganese acetate to form 2-chloroacridone derivatives.
These methods provide a foundation for the preparation of 2-chloro-9-oxoacridine-10-carboxamide by introducing the chloro substituent at position 2 and the carboxamide group at position 10.
Detailed Stepwise Preparation Method
A patented industrially viable method for preparing acridone derivatives closely related to this compound involves the following steps, which can be adapted or modified to yield the target compound:
| Step No. | Reaction Type | Description | Conditions & Reagents | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation | o-Chlorobenzoic acid reacts with aniline under metal carbonate and catalyst to form intermediate c | CuFe2O4 catalyst, metal carbonate base, reflux at 100-105 °C, solvent medium | 97 |
| 2 | Cyclization (Ring Closure) | Intermediate c undergoes reflux dehydration with p-toluenesulfonic acid in toluene to form intermediate d | Toluene solvent, p-toluenesulfonic acid, reflux at 100-110 °C for 3.5 hours | 98.7 |
| 3 | Alkylation | Intermediate d is dissolved in dimethylformamide (DMF), treated with NaH and KI, then ethyl chloroacetate is added dropwise | DMF solvent, NaH 60% dispersion, KI catalyst, room temperature reaction for 2 hours | - |
| 4 | Hydrolysis | Wet intermediate e is hydrolyzed with NaOH, followed by acidification to obtain crude product f | NaOH base, reflux for 4 hours, pH adjusted to 4-5 with HCl, cooling and filtration | - |
This method emphasizes controlled temperature, catalyst use, and stepwise purification to maximize yield and purity. The alkylation step introduces the carboxamide moiety, while the chloro substituent is retained from the starting o-chlorobenzoic acid.
Chemical Reactions and Mechanisms
Condensation Reaction : The nucleophilic attack of aniline on the activated o-chlorobenzoic acid forms an amide intermediate (intermediate c). The presence of CuFe2O4 magnetic catalyst and metal carbonate base facilitates this step with high efficiency.
Cyclization : Intermediate c undergoes intramolecular cyclization under acidic conditions (p-toluenesulfonic acid) and heat, resulting in the acridone ring system (intermediate d).
Alkylation : The active methylene group of ethyl chloroacetate reacts with the acridone intermediate in the presence of sodium hydride and potassium iodide, leading to the introduction of the carboxamide group at position 10.
Hydrolysis : The ester intermediate is hydrolyzed under basic conditions to yield the carboxamide functionality, followed by acidification to precipitate the final product.
Research Findings and Comparative Analysis
The patented method offers advantages of low cost, environmental friendliness, and high yield, making it suitable for industrial synthesis of this compound and related compounds.
Summary Table of Preparation Steps for this compound
| Step | Reagents/Conditions | Product/Intermediate | Key Notes |
|---|---|---|---|
| Condensation | o-Chlorobenzoic acid + aniline + CuFe2O4 + metal carbonate, reflux 100-105 °C | Intermediate c (white solid) | High yield, catalyst critical |
| Cyclization | Intermediate c + p-toluenesulfonic acid + toluene, reflux 100-110 °C | Intermediate d (yellow-green solid) | Efficient ring closure |
| Alkylation | Intermediate d + NaH + KI + ethyl chloroacetate in DMF, RT, 2h | Intermediate e (wet solid) | Introduction of carboxamide group |
| Hydrolysis | Intermediate e + NaOH, reflux 4h, acidify to pH 4-5 | Crude product f (solid) | Final product isolation |
Q & A
Q. How to design a study exploring the compound’s potential as a photosensitizer in photodynamic therapy?
- Methodological Answer :
Measure singlet oxygen quantum yield using SOSG probe.
Test phototoxicity in 3D tumor spheroids under controlled light exposure (e.g., 650 nm LED).
Correlate lipophilicity (logP) with cellular uptake using fluorescence microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
